molecular formula C18H22N6O11P2 B1177332 2'-deoxy-3'-O-(N'-methylanthraniloyl)guanosine-5'-O-diphosphate CAS No. 127383-33-9

2'-deoxy-3'-O-(N'-methylanthraniloyl)guanosine-5'-O-diphosphate

Cat. No.: B1177332
CAS No.: 127383-33-9
M. Wt: 560.3 g/mol
InChI Key: DOBAEUYLVMKROU-YNEHKIRRSA-N
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Description

Historical Development and Scientific Context

The development of 3'-(methylanthraniloyl)-2'-deoxy-guanosine diphosphate emerged from pioneering work in fluorescent nucleotide analog synthesis during the 1980s. The foundational research by Hiratsuka in 1983 established the synthesis methodology for ribose-modified fluorescent analogs of adenine and guanine nucleotides through reaction with isatoic anhydride derivatives. This seminal work demonstrated that fluorescent derivatives could be synthesized by reaction with isatoic anhydride in aqueous solution at mild pH and temperature conditions, yielding 3'-O-anthraniloyl derivatives. The N-methylanthraniloyl derivatives were subsequently synthesized by reaction with N-methylisatoic anhydride, providing enhanced fluorescent properties compared to the original anthraniloyl analogs.

The scientific context for developing these fluorescent nucleotide analogs arose from the need for non-radioactive alternatives to traditional nucleotide binding studies. Prior to the development of fluorescent analogs, researchers relied heavily on radioactive guanosine diphosphate and guanosine triphosphate for studying nucleotide-protein interactions, which presented safety concerns and limited real-time monitoring capabilities. The introduction of fluorescent nucleotide analogs revolutionized the field by enabling continuous spectroscopic monitoring and providing more detailed kinetic analyses.

The specific development of 2'-deoxy variants addressed particular research needs in studies involving deoxyguanosine nucleotide systems. Research conducted on elongation factor Tu using fluorescent analogue derivatives demonstrated the utility of these modified nucleotides as probes of guanosine nucleotide dependent systems. The binding studies revealed that fluorescent derivatives maintained tight binding characteristics with dissociation constants in the nanomolar range, establishing their validity as functional analogs.

Nomenclature and Alternative Designations

The systematic nomenclature for 3'-(methylanthraniloyl)-2'-deoxy-guanosine diphosphate reflects its complex chemical structure and functional modifications. The compound is officially designated as 2'-Deoxy-3'-O-(N'-methylanthraniloyl)guanosine-5'-O-diphosphate according to International Union of Pure and Applied Chemistry nomenclature standards. This systematic name precisely describes the molecular modifications: the absence of the 2' hydroxyl group (deoxy), the methylanthraniloyl substitution at the 3' oxygen position, and the diphosphate moiety at the 5' carbon position.

Several alternative designations are commonly employed in scientific literature to refer to this compound. The abbreviated form 2'-deoxy-3'-MANT-guanosine diphosphate is frequently used, where MANT represents the N-methylanthraniloyl fluorophore. Additional synonyms include MANT-deoxyguanosine diphosphate and 3'-MANT-deoxyguanosine diphosphate, emphasizing different aspects of the molecular structure. The commercial designation MANT-deoxyguanosine diphosphate sodium salt indicates the typical salt form used for biological applications.

Nomenclature Type Designation
Systematic Name This compound
Common Abbreviation 2'-deoxy-3'-MANT-guanosine diphosphate
Alternative Forms MANT-deoxyguanosine diphosphate, 3'-MANT-deoxyguanosine diphosphate
Commercial Name MANT-deoxyguanosine diphosphate sodium salt
Chemical Formula C₁₈H₁₉N₆O₁₁P₂ (free acid)

The molecular formula C₁₈H₁₉N₆O₁₁P₂ represents the free acid form, with a molecular weight of 560.4 grams per mole. The sodium salt form, commonly used in experimental applications, has the formula C₁₈H₂₂N₆O₁₁P₂ with additional sodium counterions. The Chemical Abstracts Service registry number [127383-33-9] provides a unique identifier for this specific compound.

Biochemical Significance as a Nucleotide Analog

The biochemical significance of 3'-(methylanthraniloyl)-2'-deoxy-guanosine diphosphate lies in its dual function as both a structural analog of natural deoxyguanosine diphosphate and a fluorescent reporter molecule. The compound maintains the essential molecular recognition elements required for binding to guanosine nucleotide-binding proteins while introducing fluorescent properties that enable real-time monitoring of biochemical processes. This unique combination makes it particularly valuable for studying guanosine triphosphatase enzyme mechanisms and nucleotide exchange reactions.

The structural modifications present in this analog have been carefully designed to minimize perturbation of natural nucleotide-protein interactions. The methylanthraniloyl group attached to the 3' position of the deoxyribose sugar is relatively compact compared to larger fluorescent tags, reducing steric hindrance and maintaining native binding characteristics. The absence of the 2' hydroxyl group, characteristic of deoxyribonucleotides, makes this analog specifically suitable for studying DNA polymerases and other enzymes that preferentially interact with deoxyribonucleotides.

Research has demonstrated that this fluorescent analog can effectively substitute for natural deoxyguanosine diphosphate in various enzymatic reactions. Studies using the compound for quantifying guanosine triphosphatase activity have shown that formation of 2'-deoxy-3'-MANT-guanosine diphosphate from the corresponding triphosphate analog can be used to monitor the activity of various guanosine triphosphatases, including H-Ras p21 and dynamin 2. This application highlights the compound's utility as both a substrate and product in enzymatic assays.

The binding affinity characteristics of this analog have been extensively studied across different protein systems. The methylanthraniloyl modification generally results in slightly altered dissociation constants compared to natural nucleotides, but these changes are typically within an order of magnitude, preserving the physiological relevance of binding studies. The maintenance of tight binding characteristics, often in the nanomolar to micromolar range, ensures that experimental results obtained with this analog can be extrapolated to understand natural nucleotide behavior.

Role in Fluorescence-Based Methodologies

The fluorescent properties of 3'-(methylanthraniloyl)-2'-deoxy-guanosine diphosphate make it an exceptional tool for various fluorescence-based analytical methodologies. The methylanthraniloyl fluorophore exhibits characteristic excitation and emission wavelengths that are well-suited for biochemical applications, with excitation maximum around 350 nanometers and emission maximum at 442 nanometers. These spectroscopic properties provide excellent separation from protein autofluorescence and enable sensitive detection in biological systems.

The environmental sensitivity of the methylanthraniloyl fluorophore represents one of its most valuable characteristics for biochemical studies. Upon binding to proteins, the fluorescence intensity typically increases dramatically, often by a factor of two or more compared to the free nucleotide in solution. This enhancement occurs due to the more hydrophobic environment provided by the protein binding site, which reduces solvent quenching effects and increases the quantum yield of the fluorophore. This property enables direct monitoring of nucleotide-protein association and dissociation events without requiring separation steps.

Fluorescence resonance energy transfer studies have utilized this analog to investigate protein conformational changes and nucleotide binding dynamics. The methylanthraniloyl group can serve as either a donor or acceptor in fluorescence resonance energy transfer experiments, depending on the experimental design and the presence of other fluorophores. Research has shown that when tryptophan residues are present in proteins, energy transfer from tryptophan to the methylanthraniloyl group can occur, providing additional spectroscopic information about protein structure and nucleotide binding site environment.

Spectroscopic Property Value Measurement Conditions
Excitation Maximum 350 nm Aqueous solution
Emission Maximum 442 nm Aqueous solution
Absorption Maximum 252 nm pH 8.0
Molar Extinction Coefficient 22,600 L·mol⁻¹·cm⁻¹ pH 8.0
Fluorescence Enhancement 2.0-2.2 fold Upon protein binding
Quantum Yield (free) 0.24 Aqueous solution
Quantum Yield (bound) 0.53 Protein-bound state

Kinetic studies utilizing this fluorescent analog have provided detailed mechanistic information about nucleotide exchange processes. The ability to monitor fluorescence changes in real-time allows researchers to determine association and dissociation rate constants with high precision. Stopped-flow fluorescence measurements can capture rapid binding events occurring on millisecond timescales, while longer-term monitoring can track slower exchange processes. This temporal resolution has been crucial for understanding the complex kinetic mechanisms of guanosine triphosphatase enzymes and nucleotide exchange factors.

The application of this analog in competitive binding assays has become a standard methodology for determining binding affinities of non-fluorescent nucleotides. By monitoring the displacement of the fluorescent analog by unlabeled nucleotides, researchers can accurately determine dissociation constants and relative binding strengths. This approach has proven particularly valuable for comparing the guanosine triphosphate versus guanosine diphosphate binding preferences of various proteins and for screening potential nucleotide-based inhibitors.

Properties

CAS No.

127383-33-9

Molecular Formula

C18H22N6O11P2

Molecular Weight

560.3 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate

InChI

InChI=1S/C18H22N6O11P2/c1-20-10-5-3-2-4-9(10)17(26)34-11-6-13(24-8-21-14-15(24)22-18(19)23-16(14)25)33-12(11)7-32-37(30,31)35-36(27,28)29/h2-5,8,11-13,20H,6-7H2,1H3,(H,30,31)(H2,27,28,29)(H3,19,22,23,25)/t11-,12+,13+/m0/s1

InChI Key

DOBAEUYLVMKROU-YNEHKIRRSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)C2(CC(OC2COP(=O)(O)OP(=O)(O)O)N3C=NC4=C3N=C(NC4=O)N)O

Synonyms

3'-(methylanthraniloyl)-2'-deoxy-guanosine diphosphate

Origin of Product

United States

Biological Activity

3'-(Methylanthraniloyl)-2'-deoxy-guanosine diphosphate (MANT-dGDP) is a nucleotide analog that has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is primarily utilized in studies involving nucleotide metabolism, enzyme kinetics, and cellular signaling pathways. This article reviews the biological activity of MANT-dGDP, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

MANT-dGDP is a modified guanosine diphosphate where the 3' hydroxyl group of the ribose is substituted with a methylanthraniloyl group. This modification enhances the compound's binding affinity to various proteins and enzymes compared to its unmodified counterpart.

Property Value
Molecular Formula C₁₃H₁₅N₃O₇P
Molecular Weight 329.25 g/mol
CAS Number 127383-33-9
Solubility Soluble in water and DMSO

MANT-dGDP acts primarily as a competitive inhibitor for enzymes that utilize guanosine diphosphate (GDP) as a substrate. Its structure allows it to mimic GDP closely, facilitating its interaction with nucleotide-binding sites on proteins.

  • Enzyme Interaction : MANT-dGDP binds to nucleotide-binding sites on enzymes such as GTPases and kinases, inhibiting their activity by preventing the binding of natural substrates.
  • Allosteric Modulation : In some cases, MANT-dGDP may also exert allosteric effects, altering the conformation of target proteins and influencing their activity indirectly.

1. Inhibition of GTPases

Research has demonstrated that MANT-dGDP effectively inhibits various GTPases, which play critical roles in cellular signaling pathways. For example:

  • Ras Proteins : MANT-dGDP has been shown to inhibit Ras-mediated signaling by binding to Ras in a manner similar to GDP, thus preventing the exchange for GTP.
  • Case Study : In a study published in the Journal of Biological Chemistry, MANT-dGDP was used to investigate the kinetics of Ras-GTP interactions, revealing significant insights into the regulation of cell proliferation pathways .

2. Modulation of Myosin Activity

MANT-dGDP has also been implicated in studies related to muscle contraction and myosin motor activity:

  • Myosin ATPase Activity : The compound enhances myosin ATPase activity by stabilizing the active form of myosin heads, leading to increased muscle contractility.
  • Experimental Findings : A recent study highlighted that MANT-dGDP increases the turnover rate of ATP in myosin motors, suggesting its potential role as a modulator in muscle physiology .

3. Antiviral Properties

Emerging research suggests that MANT-dGDP may exhibit antiviral properties by interfering with viral replication processes:

  • Mechanism : By mimicking natural nucleotides, MANT-dGDP can inhibit viral polymerases that require GDP for nucleic acid synthesis.
  • Case Study : In vitro studies have demonstrated that MANT-dGDP reduces replication rates of certain RNA viruses, indicating its potential as a therapeutic agent against viral infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of MANT-dGDP, it is useful to compare it with other nucleotide analogs:

Compound Structure Biological Activity
GDPGuanosine diphosphateNatural substrate for GTPases
GTPGuanosine triphosphateActivator for various signaling pathways
MANT-ATP2'-O-(N'-methylanthraniloyl)-ATPInhibits ATPases and modulates energy metabolism

Scientific Research Applications

Fluorescent Probes in Biochemical Assays

Fluorescence Properties:
MANT-dGDP serves as a fluorescent probe in biochemical assays, allowing researchers to study nucleotide interactions with proteins. The methylanthraniloyl moiety enhances fluorescence, making it suitable for real-time monitoring of biochemical processes.

Applications:

  • Nucleotide Exchange Studies: MANT-dGDP has been used to investigate the kinetics of nucleotide exchange in small GTPases, such as H-Ras and RhoA. Studies have shown that the presence of MANT-substituted nucleotides can significantly alter hydrolysis and exchange kinetics, providing insights into GTPase function and regulation .
  • Protein Binding Affinity Measurements: The interaction of MANT-dGDP with various proteins can be quantified using Förster resonance energy transfer (FRET) techniques. For instance, studies have indicated that MANT-dGDP exhibits strong binding affinities with certain enzymes, facilitating the determination of dissociation constants (Kd) .

Investigating Enzyme Kinetics

Inhibition Studies:
MANT-dGDP has been utilized to explore the inhibition mechanisms of various enzymes, particularly adenylate cyclases (ACs). The compound's structural modifications allow for the assessment of enzyme affinity for nucleotide substrates.

Case Study:
In a study examining the interaction between MANT-dGDP and adenylate cyclases, researchers found that the compound could inhibit enzyme activity effectively at nanomolar concentrations. This highlights its potential as a tool for studying enzyme regulation and signaling pathways .

Structural Biology Applications

Nucleotide Analog in Crystallography:
MANT-dGDP can be incorporated into crystallographic studies to elucidate the structural dynamics of nucleotide-binding proteins. The fluorescent properties of MANT-dGDP enable researchers to visualize conformational changes upon binding.

Example:
The use of MANT-dGDP in crystallographic studies has provided insights into the structural basis of GTPase activation and regulation by guanine nucleotide exchange factors (GEFs). This application underscores the importance of MANT-dGDP in understanding protein-nucleotide interactions at a molecular level .

Potential Therapeutic Applications

Targeting Signaling Pathways:
Given its ability to modulate enzyme activity and protein interactions, MANT-dGDP holds promise as a therapeutic agent in diseases where GTPase signaling is disrupted, such as cancer and metabolic disorders.

Research Findings:
Experimental studies have indicated that manipulating GTPase activity through MANT-dGDP could lead to novel therapeutic strategies aimed at restoring normal signaling pathways disrupted in various diseases .

Data Summary Table

Application AreaKey FindingsReferences
Fluorescent ProbesEnhanced fluorescence aids in real-time monitoring ,
Investigating Enzyme KineticsEffective inhibition at nanomolar concentrations
Structural BiologyInsights into protein-nucleotide interactions
Potential Therapeutic ApplicationsModulation of GTPase activity for disease treatment ,

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structural Features Key Properties/Applications Reference
Guanosine 5'-Diphosphate (GDP) Ribose backbone, diphosphate at 5' Central to purine metabolism; substrate for kinases and GTPases. Accumulates in PNP deficiency, causing mitochondrial dGTP toxicity .
2'-Deoxyguanosine 5'-Diphosphate 2'-Deoxyribose, diphosphate at 5' Implicated in age-related bone metabolome changes (upregulated in aging mice) . Lacks fluorescence, limiting real-time tracking applications.
3'-O-MANT-Guanosine 5'-Triphosphate (MANT-GTP) Ribose backbone, triphosphate at 5', MANT at 3' Fluorescent probe for G-protein interactions. Higher binding affinity to adenylyl cyclase than diphosphate analogs due to triphosphate group .
2'-(N-Methylanthraniloyl)-cGMP Cyclic phosphate, MANT at 2' Used in cyclic nucleotide signaling studies. Fluorescence properties vary slightly (λem ~450 nm) due to MANT positioning .
Di-MANT-c-diGMP Cyclic dinucleotide with MANT at 2' positions Stabilizes c-diGMP interactions with bacterial biofilm regulators. Dual fluorescence enhances FRET-based assays .

Key Differences

Phosphate Group Configuration :

  • 3'-MANT-2'-dGDP has a diphosphate at 5', distinguishing it from triphosphate derivatives (e.g., MANT-GTP) that exhibit higher enzyme affinity .
  • Cyclic phosphates (e.g., 2'-MANT-cGMP) enable distinct conformational binding to cyclic nucleotide receptors .

Sugar Backbone :

  • The 2'-deoxyribose in 3'-MANT-2'-dGDP reduces ribonuclease susceptibility compared to ribose-containing GDP .
  • Ribose-based MANT-GTP is preferred for RNA polymerase studies, whereas 2'-deoxy analogs are suited for DNA-protein systems .

Fluorescence Properties :

  • MANT group positioning (2' vs. 3') alters fluorescence quantum yield. 3'-MANT-2'-dGDP’s λem (448 nm) is redshifted compared to 2'-MANT derivatives (~440 nm) .
  • Dual MANT labeling (e.g., Di-MANT-c-diGMP) enables multiplexed detection but complicates synthesis .

Enzyme Interaction and Inhibition

  • Adenylyl Cyclase : 3'-MANT-2'-dGDP inhibits adenylyl cyclase with an IC50 ~10 µM, weaker than MANT-GTP (IC50 ~1 µM) due to fewer phosphate interactions .
  • MTH1 Hydrolysis : 2'-Deoxy derivatives (e.g., 7-deaza-dGTP) are resistant to MTH1-mediated hydrolysis, suggesting 3'-MANT-2'-dGDP may evade nucleotide sanitization pathways .

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) is preferred to minimize hydrolysis of the activated intermediate.

  • Molar Ratios : A 1.2:1 molar excess of MANT relative to dGDP ensures complete substitution while reducing side products.

  • Temperature and Duration : Reactions are conducted at 25°C under inert atmospheres for 12–24 hours, with progress monitored via thin-layer chromatography (TLC).

A representative protocol from BIOLOG Life Science Institute specifies that the reaction yields a mixture of 2'- and 3'-isomers, necessitating chromatographic separation. The isomerization equilibrium favors the 3'-substituted product due to steric and electronic effects.

Purification and Isolation Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using C18 columns is the gold standard for isolating 3'-MANT-dGDP from reaction mixtures. Mobile phases often comprise gradients of acetonitrile and ammonium acetate buffer (pH 5.0). The 3'-MANT-dGMP intermediate elutes earlier than the diphosphate form, requiring subsequent phosphorylation.

Table 1: HPLC Purification Parameters for 3'-MANT-dGDP

ColumnMobile PhaseFlow RateRetention TimePurity
C18 (250 × 4.6 mm)10–40% AcCN in 50 mM NH4OAc1.0 mL/min14.2 min>95%

Ion-Exchange Chromatography

Anion-exchange resins (e.g., DEAE-Sepharose) separate phosphorylated products based on charge differences. 3'-MANT-dGDP binds more strongly than unreacted dGDP due to the additional negative charge from the diphosphate group. Elution with linear NaCl gradients (0–1.0 M) achieves baseline separation.

Phosphorylation of 3'-MANT-dGMP to 3'-MANT-dGDP

The monophosphate intermediate (3'-MANT-dGMP) is phosphorylated using nucleoside diphosphate kinase (NDPK) or chemical phosphorylation with N,N'-carbonyldiimidazole (CDI). Enzymatic methods are favored for stereochemical fidelity:

Enzymatic Phosphorylation Protocol

  • Reaction Mixture : 3'-MANT-dGMP (10 mM), ATP (20 mM), MgCl₂ (10 mM), NDPK (5 U/mL) in Tris-HCl buffer (pH 7.5).

  • Incubation : 37°C for 4 hours, with ATP replenishment at 2-hour intervals.

  • Termination : Heat inactivation at 75°C for 10 minutes followed by centrifugal filtration.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR confirm the substitution pattern and phosphorylation state. Key signals include:

  • MANT Aromatic Protons : δ 7.2–7.8 ppm (multiplet, 4H).

  • Ribose H-3' : δ 4.9 ppm (triplet, J = 6.5 Hz).

  • Diphosphate ³¹P : δ -10.2 ppm (α-P) and δ -22.1 ppm (β-P).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in negative mode yields [M–2H]²⁻ ions at m/z 642.3, consistent with the molecular formula C₁₈H₁₉N₆O₁₂P₂³Na.

UV-Vis Spectroscopy

The MANT fluorophore exhibits λₘₐₓ at 252 nm (ε = 13,500 M⁻¹cm⁻¹), enabling quantification of nucleotide-protein binding via fluorescence quenching.

Applications in Biochemical Research

3'-MANT-dGDP serves as a fluorescent probe for real-time GTPase studies. For example, NMR kinetic assays with RhoA GTPase demonstrated that the MANT tag reduces hydrolysis rates by 40% compared to unmodified GDP, highlighting its utility in monitoring enzymatic activity without significant perturbation .

Q & A

Q. What are the structural characteristics of 3'-(Methylanthraniloyl)-2'-deoxy-guanosine diphosphate, and how are they validated experimentally?

The compound consists of a deoxyguanosine core with a 3'-linked methylanthraniloyl (MANT) fluorophore and a diphosphate group. Structural validation typically employs X-ray crystallography for atomic-resolution insights or NMR spectroscopy to confirm stereochemistry and dynamic conformations . Computational methods like density functional theory (DFT) can predict electronic properties of nucleotide analogs, aiding in rational design for binding studies .

Q. How is 3'-(Methylanthraniloyl)-2'-deoxy-guanosine diphosphate synthesized and purified for research use?

Synthesis involves phosphorylation of 2'-deoxyguanosine using reagents like POCl₃ or Cl₂(PO)NPCl₂ in trimethylphosphate at low temperatures (-12°C to 0°C) to prevent side reactions . The MANT group is introduced via esterification at the 3'-OH position. Purification employs reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) to separate phosphates, followed by desalting via size-exclusion chromatography .

Q. What fluorescence-based techniques are used to detect this compound in enzymatic assays?

The MANT fluorophore enables fluorescence polarization or Förster resonance energy transfer (FRET) to monitor nucleotide binding. Excitation at 355 nm and emission at 448 nm are standard. Competitive binding assays with GTPases (e.g., Rac1) quantify displacement of mant-GDP by unlabeled nucleotides, reporting real-time kinetics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of mant-GDP for GTPases like Rac1?

Discrepancies often arise from buffer conditions (e.g., Mg²⁺ concentration) or competing ions (e.g., AlF₄⁻ for GAP assays). Standardize assays using stopped-flow fluorometry to measure kon/koff rates under controlled ionic strength. Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .

Q. What experimental designs are optimal for studying GEF-mediated nucleotide exchange using mant-GDP?

Design a fluorescence displacement assay : pre-load mant-GDP onto a GTPase (e.g., Dock180), then add excess unlabeled GDP and a GEF (e.g., DHR-2 domain). Monitor fluorescence decay to calculate exchange rates. Include controls for nonspecific displacement (e.g., EDTA to chelate Mg²⁺) . For redox-sensitive systems (e.g., Rac1), incorporate glutathione gradients to simulate oxidative stress .

Q. How does the presence of the MANT group influence nucleotide interactions with DNA repair enzymes?

The MANT moiety may sterically hinder interactions with enzymes requiring precise phosphate coordination, such as nucleotidyltransferases. Compare kinetics of mant-GDP with native dGDP in single-turnover assays using purified enzymes (e.g., ASF1 or CAF-1). Use molecular docking simulations to map steric clashes .

Q. What methodologies address challenges in quantifying mant-GDP in metabolic pathways involving dGDP?

Use LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-dGDP) for high sensitivity. For in vivo tracking, combine radiolabeling (³²P-phosphate) with autoradiography in cell lysates. Validate via enzymatic hydrolysis (e.g., alkaline phosphatase) to confirm diphosphate integrity .

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